Methyl 2-amino-5-bromo-3-methylbenzoate chemical properties
Methyl 2-amino-5-bromo-3-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-bromo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted anthranilate ester, a class of compounds that serves as a cornerstone in the synthesis of complex organic molecules. Its trifunctional nature—possessing an amine, a bromine atom, and a methyl ester on an aromatic scaffold—makes it a highly versatile and valuable building block. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an ideal starting material for constructing diverse molecular architectures, particularly in the realm of medicinal chemistry.
Chemical Identity and Physical Properties
Methyl 2-amino-5-bromo-3-methylbenzoate is identified by the CAS Number 206548-14-3.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-5-bromo-3-methylbenzoate | [1] |
| CAS Number | 206548-14-3 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.08 g/mol | [1] |
| Appearance | Solid (based on related compounds) | [2] |
The structural arrangement of its functional groups is depicted below.
Caption: Chemical structure of Methyl 2-amino-5-bromo-3-methylbenzoate.
Synthesis and Reactivity
The synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate typically involves a two-step process starting from 2-amino-3-methylbenzoic acid. This common precursor is first brominated before undergoing esterification.
Synthetic Pathway
The established route involves:
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Electrophilic Bromination: The aromatic ring of 2-amino-3-methylbenzoic acid is activated by the amino group, directing the incoming electrophile (bromine) to the para position (C5), which is sterically accessible.
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Fischer Esterification: The resulting 2-amino-5-bromo-3-methylbenzoic acid is then converted to its methyl ester via acid-catalyzed reaction with methanol.
This synthetic workflow is illustrated below.
Caption: Synthetic workflow for Methyl 2-amino-5-bromo-3-methylbenzoate.
Experimental Protocol: Bromination of 2-Amino-3-methylbenzoic Acid
This protocol is adapted from established methods for the synthesis of the carboxylic acid precursor.[3]
Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it provides a controlled, low concentration of Br₂, minimizing over-bromination and side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the dissolution of the starting material and the reaction intermediates.
Methodology:
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Dissolution: To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in DMF, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching & Precipitation: Upon completion, pour the reaction mixture into water. This step is crucial as the product, 2-amino-5-bromo-3-methylbenzoic acid, is insoluble in water and will precipitate out, separating it from the water-soluble DMF and succinimide byproduct.
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Isolation: Collect the resulting precipitate by vacuum filtration.
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Purification: Wash the solid with water to remove any residual impurities and dry under vacuum to yield the pure product.
The subsequent esterification can be achieved by refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.
Spectroscopic Analysis
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Proton | ~7.7 | d | H-6 |
| Aromatic Proton | ~7.4 | d | H-4 |
| Amine Protons | ~5.5-6.0 | br s | -NH₂ |
| Ester Methyl | ~3.8 | s | -OCH₃ |
| Aromatic Methyl | ~2.1 | s | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl Carbon | ~168 | C=O | |
| Aromatic C-NH₂ | ~148 | C-2 | |
| Aromatic C-Br | ~110 | C-5 | |
| Aromatic Quaternary C | ~138, ~125, ~112 | C-1, C-3, C-4, C-6 | |
| Ester Methyl Carbon | ~52 | -OCH₃ | |
| Aromatic Methyl Carbon | ~17 | -CH₃ |
Applications in Drug Discovery and Development
The true value of Methyl 2-amino-5-bromo-3-methylbenzoate lies in its role as a versatile intermediate. Its distinct functional groups serve as handles for a wide array of chemical transformations, making it a key building block in the synthesis of high-value molecules.
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Pharmaceutical Intermediates: Substituted anthranilic acids and their esters are precursors to a multitude of heterocyclic scaffolds, such as quinazolines and acridones, which are prevalent in many biologically active compounds. The related compound, 2-Amino-3-bromo-5-methylbenzoic acid, is noted for its utility in developing treatments for cancer and inflammatory diseases.[5] For instance, substituted benzoic acids are employed in designing inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells.[5]
-
Scaffold for Complex Synthesis: The amine group can be diazotized for Sandmeyer-type reactions, acylated, or used in cyclization reactions. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The ester can be hydrolyzed, reduced, or converted to an amide. This orthogonal reactivity is highly prized in multi-step synthetic campaigns.
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Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound serves as an intermediate in the creation of complex agrochemicals and dyes.[5] There is also potential for its use in developing new materials for organic electronics.[5]
Safety and Handling
Methyl 2-amino-5-bromo-3-methylbenzoate is classified as a hazardous substance and requires careful handling to minimize exposure.[1]
GHS Hazard Classification:
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling and Storage Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6] If dust formation is likely, a full-face respirator may be necessary.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7]
-
Skin Contact: If on skin, wash with plenty of soap and water.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]
-
Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[6]
References
-
PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Available from: [Link]
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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